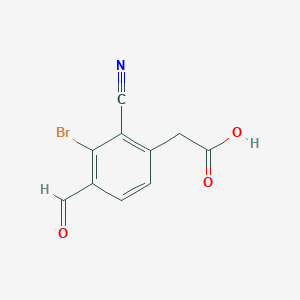

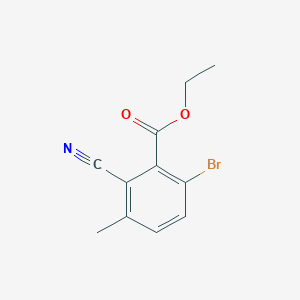

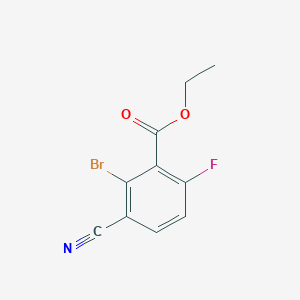

![molecular formula C10H14ClFN6 B1414257 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride CAS No. 2173116-56-6](/img/structure/B1414257.png)

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride

Overview

Description

“1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride” is a chemical compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .

Synthesis Analysis

The synthesis of similar compounds involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications

Antagonist Activity in Neurological Research

A study by Watanabe et al. (1992) revealed that derivatives of 1,2,4-triazolo[4,3-a]pyrimidin-3(2H)-one, including those with a piperidine group, exhibit potent 5-HT2 antagonist activity. This property makes them significant for neurological research, particularly in the study of serotonin receptors and related neurological processes (Watanabe et al., 1992).

Application in Cancer Research

A 2007 study by Zhang et al. explored the use of [1,2,4]triazolo[1,5-a]pyrimidines as anticancer agents. The research focused on their unique mechanism of inhibiting tubulin polymerization, distinct from the mechanisms of other cancer drugs like paclitaxel. This research highlights the potential of 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride in developing new cancer treatments (Zhang et al., 2007).

Use in Antimicrobial and Antitumor Synthesis

Riyadh (2011) conducted a study on the synthesis of N-arylpyrazole-containing enaminones leading to the creation of substituted pyridine derivatives. These compounds, including the [1,2,4]triazolo[4,3-c]pyrimidines, showed antitumor and antimicrobial activities, indicating their potential use in developing treatments for various diseases (Riyadh, 2011).

Development of Herbicides

A 2003 study by Moran utilized N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, closely related to the compound , for their herbicidal activity. This research indicates potential agricultural applications of similar compounds in controlling unwanted vegetation (Moran, 2003).

Synthesis of Novel Compounds with Diverse Applications

A study by Tang et al. (2014) on the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines demonstrated the potential for creating a variety of derivatives with different functionalities. This research is vital for developing new compounds with diverse applications, including pharmaceuticals and agrochemicals (Tang et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity . This results in the disruption of the cell cycle, particularly at the G1/S and G2/M transition points .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . CDK2 is crucial for the transition from the G1 phase to the S phase and from the G2 phase to the M phase . By inhibiting CDK2, the compound prevents these transitions, effectively halting the cell cycle .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth . Specifically, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells , leading to cell death and a reduction in tumor size .

Biochemical Analysis

Biochemical Properties

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further highlighting its potential as a multi-target therapeutic agent .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . It also promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, the compound has been observed to modulate cell signaling pathways, such as the PI3K-Akt pathway, which is crucial for cell survival and metabolism . These effects collectively contribute to its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2 . The compound binds to the ATP-binding pocket of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to interact with other kinases and signaling proteins, further influencing cellular processes such as gene expression and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . Some studies have reported the development of resistance in certain cell lines, indicating the need for combination therapies to enhance its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . It undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the urine . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in certain tissues, such as the liver and kidneys, which are involved in its metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it has been observed to accumulate in the nucleus, where it can influence gene expression and cell cycle regulation . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name |

1-(8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN6.ClH/c11-8-5-13-10(17-6-14-15-9(8)17)16-3-1-7(12)2-4-16;/h5-7H,1-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGZFNAUSJQGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=C(C3=NN=CN32)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.